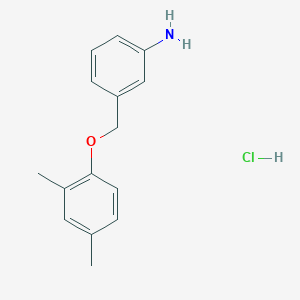
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
説明
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structure and Composition
The compound this compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 150-155 °C |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
The biological activity of this compound primarily involves its interaction with various biological targets. It is hypothesized that the compound may exert its effects through modulation of specific receptors or enzymes, influencing pathways related to pain management, inflammation, or other physiological processes.
Case Studies and Research Findings
- Analgesic Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Quantitative Structure-Activity Relationship (QSAR)
A QSAR analysis was conducted to correlate chemical structure with biological activity. The study identified key structural features that enhance the biological efficacy of phenoxy-substituted anilines. Parameters such as lipophilicity and electronic properties were found to be significant predictors of activity .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
科学的研究の応用
Pharmaceutical Research
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride is primarily utilized in the synthesis of aniline-based triarylmethanes, which are important in drug development. The compound facilitates the creation of various derivatives that exhibit biological activity.
Biological Evaluation
Research has focused on the interactions of this compound with biological systems to evaluate its potential therapeutic effects. For instance, studies have shown that derivatives synthesized using this compound can act on specific biological targets, making them valuable in developing new treatments for various diseases .
Material Science
In material science, this compound is explored for its potential applications in creating advanced materials due to its unique chemical structure. The incorporation of the dimethylphenoxy group may enhance the properties of materials such as polymers and coatings.
Case Studies and Experimental Findings
-
Triarylmethane Synthesis :
Reaction Conditions Yield (%) Notes Temperature: 100 °C 78 Optimal catalyst amount used Time: 1.5 hours 71 Reduced reaction time improved yield Substrate Variation Up to 99 Broad range of substrates tested - Biological Activity Assessment :
特性
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXARHVXOHSDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417570-04-7 | |
| Record name | Benzenamine, 3-[(2,4-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417570-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















